molecular formula C14H19ClN2O3 B12480708 4-chloro-N-(heptan-2-yl)-3-nitrobenzamide

4-chloro-N-(heptan-2-yl)-3-nitrobenzamide

Cat. No.: B12480708
M. Wt: 298.76 g/mol
InChI Key: CNWTVZWQQPJXAM-UHFFFAOYSA-N
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Description

4-chloro-N-(heptan-2-yl)-3-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group at the 4th position, a nitro group at the 3rd position, and a heptan-2-yl group attached to the nitrogen atom of the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(heptan-2-yl)-3-nitrobenzamide typically involves the following steps:

    Nitration: The starting material, 4-chlorobenzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3rd position.

    Alkylation: The nitrated product is then subjected to alkylation with heptan-2-yl bromide in the presence of a base such as potassium carbonate to attach the heptan-2-yl group to the nitrogen atom of the benzamide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(heptan-2-yl)-3-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Amines or thiols, base (e.g., sodium hydroxide), solvent (e.g., ethanol).

Major Products Formed

    Reduction: 4-chloro-N-(heptan-2-yl)-3-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-chloro-N-(heptan-2-yl)-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-(heptan-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The chloro and heptan-2-yl groups contribute to the compound’s lipophilicity, affecting its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(heptan-2-yl)-2-methylaniline
  • 4-chloro-N-(heptan-2-yl)aniline

Uniqueness

4-chloro-N-(heptan-2-yl)-3-nitrobenzamide is unique due to the presence of both a nitro group and a heptan-2-yl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H19ClN2O3

Molecular Weight

298.76 g/mol

IUPAC Name

4-chloro-N-heptan-2-yl-3-nitrobenzamide

InChI

InChI=1S/C14H19ClN2O3/c1-3-4-5-6-10(2)16-14(18)11-7-8-12(15)13(9-11)17(19)20/h7-10H,3-6H2,1-2H3,(H,16,18)

InChI Key

CNWTVZWQQPJXAM-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)NC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

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